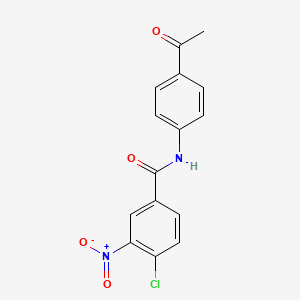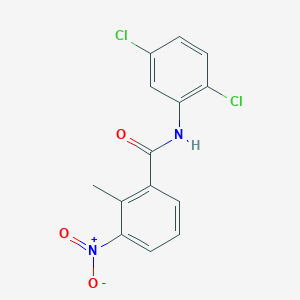![molecular formula C16H22N2O3 B5728973 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)
1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several physiological and pathological processes, including inflammation, apoptosis, and neuroprotection.
Mécanisme D'action
DPA-714 binds to the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which is located on the outer mitochondrial membrane. 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is involved in several physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 binding to 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide modulates its activity, leading to a reduction in inflammation and neurodegeneration. The exact mechanism of action of DPA-714 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects in various animal models. It reduces inflammation by inhibiting the activation of microglia and astrocytes, which are the primary immune cells in the central nervous system. DPA-714 also reduces oxidative stress and apoptosis, leading to neuroprotection. In addition, DPA-714 has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA, leading to improvements in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPA-714 is its selectivity for 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which makes it a useful tool for studying the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes. It also has a favorable pharmacokinetic profile, with high brain penetration and a long half-life. However, one of the limitations of DPA-714 is its low solubility, which can make it challenging to administer in vivo. In addition, the exact mechanism of action of DPA-714 is still not fully understood, and further research is required to elucidate its effects fully.
Orientations Futures
The potential therapeutic applications of DPA-714 are vast, and several future directions can be explored. One potential direction is to investigate its role in other diseases, such as multiple sclerosis, epilepsy, and stroke. Another direction is to develop more potent and selective 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide ligands that can be used as therapeutic agents. Furthermore, DPA-714 can be used as a tool to study the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes, leading to a better understanding of its function. Finally, the development of new formulations of DPA-714 that improve its solubility and bioavailability can lead to more effective therapeutic interventions.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective ligand for the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide and has been extensively studied for its effects in various animal models of neuroinflammation, neurodegeneration, and cancer. DPA-714 reduces inflammation, oxidative stress, and apoptosis, leading to neuroprotection and improvements in cognitive function. It has several advantages and limitations for lab experiments, and several future directions can be explored to further understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DPA-714 involves the reaction between 1-(2,4-dimethylphenoxy)acetyl chloride and 4-piperidinecarboxamide in the presence of a base. The reaction yields a white solid that is purified through recrystallization. The purity and identity of the compound are confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, neurodegeneration, and cancer. It has been shown to modulate the immune response and reduce inflammation in several animal models of neuroinflammation. In addition, DPA-714 has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, DPA-714 has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-3-4-14(12(2)9-11)21-10-15(19)18-7-5-13(6-8-18)16(17)20/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKKMRKYUZAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenoxy)acetyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)

![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
